Ethyl 4-amino-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities. For example, oxidation can lead to the formation of naphthyridine-3-carboxylic acids, while substitution reactions can yield a range of functionalized naphthyridines .
Scientific Research Applications
Ethyl 4-amino-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-amino-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits diverse biological activities, including anticancer and anti-inflammatory effects.
Quinolones: A class of compounds with broad-spectrum antibacterial activity.
Uniqueness
Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is a heterocyclic compound within the naphthyridine family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a fused ring system with two nitrogen atoms, an ethyl ester group, an amino group at the 4-position, and a carboxylate moiety at the 3-position. Its unique structure contributes to its chemical reactivity and biological activity. The synthesis typically involves multiple steps, including condensation reactions with β-keto esters or other amines under specific conditions to yield the desired naphthyridine derivatives .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. In particular, studies have demonstrated its selective antibacterial activity against resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus species .
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may inhibit enzymes involved in cancer progression by binding to their active sites. For instance, it has shown potential as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes in cancer cells .
Case Study: Inhibition of Topoisomerase II
A study demonstrated that derivatives of naphthyridines, including this compound, induced G2/M cell cycle arrest in cancer cell lines such as MGC-803. This was associated with reduced levels of cyclins and cyclin-dependent kinases (CDKs), suggesting a mechanism for its antiproliferative effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and carboxylate groups enhances its binding affinity to enzymes involved in critical cellular processes:
- Enzyme Inhibition : It inhibits enzymes related to DNA replication.
- Cell Cycle Regulation : Induces cell cycle arrest and apoptosis in cancer cells.
- Antibacterial Mechanism : Disrupts bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-amino-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
GLTWKOPESDMDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CN=CC2=C1N |
Origin of Product |
United States |
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